molecular formula C12H15NO4S B6239656 (2S)-3-(4-hydroxyphenyl)-2-[2-(methylsulfanyl)acetamido]propanoic acid CAS No. 1189191-19-2

(2S)-3-(4-hydroxyphenyl)-2-[2-(methylsulfanyl)acetamido]propanoic acid

Cat. No.: B6239656
CAS No.: 1189191-19-2
M. Wt: 269.32 g/mol
InChI Key: WWCIZXHEXDWJEZ-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-3-(4-hydroxyphenyl)-2-[2-(methylsulfanyl)acetamido]propanoic acid is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a hydroxyphenyl group, a methylsulfanyl group, and an acetamido group, making it a versatile molecule in various chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-3-(4-hydroxyphenyl)-2-[2-(methylsulfanyl)acetamido]propanoic acid typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxybenzaldehyde, methylthioglycolate, and L-alanine.

    Step 1: Condensation of 4-hydroxybenzaldehyde with methylthioglycolate under basic conditions to form 4-hydroxyphenylmethylthioacetate.

    Step 2: The intermediate is then subjected to amination with L-alanine in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Types of Reactions:

    Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The methylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like halides or amines in the presence of catalysts.

Major Products:

    Oxidation: Quinones and related compounds.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Acts as a ligand in coordination chemistry.

Biology:

  • Studied for its potential as an enzyme inhibitor.
  • Used in the development of biochemical assays.

Medicine:

  • Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry:

  • Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S)-3-(4-hydroxyphenyl)-2-[2-(methylsulfanyl)acetamido]propanoic acid involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can bind to the active site of enzymes, inhibiting their activity.

    Signal Transduction: It may interfere with signaling pathways by modulating receptor activity or downstream signaling molecules.

Comparison with Similar Compounds

    (2S)-3-(4-hydroxyphenyl)-2-[2-(methylsulfanyl)acetamido]butanoic acid: Similar structure but with a butanoic acid backbone.

    (2S)-3-(4-hydroxyphenyl)-2-[2-(ethylsulfanyl)acetamido]propanoic acid: Similar structure but with an ethylsulfanyl group instead of a methylsulfanyl group.

Uniqueness:

  • The presence of the methylsulfanyl group provides unique reactivity and biological activity compared to its analogs.
  • The hydroxyphenyl group contributes to its potential as an antioxidant and enzyme inhibitor.

This compound’s unique combination of functional groups makes it a valuable molecule for various scientific and industrial applications.

Properties

CAS No.

1189191-19-2

Molecular Formula

C12H15NO4S

Molecular Weight

269.32 g/mol

IUPAC Name

(2S)-3-(4-hydroxyphenyl)-2-[(2-methylsulfanylacetyl)amino]propanoic acid

InChI

InChI=1S/C12H15NO4S/c1-18-7-11(15)13-10(12(16)17)6-8-2-4-9(14)5-3-8/h2-5,10,14H,6-7H2,1H3,(H,13,15)(H,16,17)/t10-/m0/s1

InChI Key

WWCIZXHEXDWJEZ-JTQLQIEISA-N

Isomeric SMILES

CSCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O

Canonical SMILES

CSCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.